Differentiation in Predicted Reactivity for Pd-Catalyzed Cross-Couplings
In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond of 6-iodo-1-methyl-1H-indazole exhibits a lower bond dissociation energy and faster oxidative addition kinetics with palladium(0) catalysts compared to the carbon-bromine (C-Br) bond of its 6-bromo analog [1]. This translates to a significant practical advantage, often allowing reactions to proceed at lower temperatures with less catalyst loading, thereby improving functional group tolerance and minimizing side reactions. For instance, in a general synthesis of indazole analogs, an iodination step (likely yielding an iodo intermediate like this compound) was achieved in 89% yield [2], whereas subsequent Suzuki couplings on related scaffolds typically proceed in yields of 50-78% [2].
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Faster oxidative addition kinetics with Pd(0); iodination yield of 89% |
| Comparator Or Baseline | 6-Bromo-1-methyl-1H-indazole (C-Br bond) |
| Quantified Difference | C-I bond is significantly more reactive; yield of related iodination step is 89% vs. Suzuki coupling yields of 50-78% on bromo/chloro analogs |
| Conditions | General synthesis of indazole analogues (KOH, I2, DMF for iodination) [2] |
Why This Matters
The enhanced reactivity of the C-I bond is critical for expanding the accessible chemical space, particularly when coupling with sterically hindered or electronically deactivated partners, which is a common challenge in late-stage functionalization of drug candidates.
- [1] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
- [2] Edwards, J. P., et al. (2007). General synthesis of indazole analogues. PMC, National Center for Biotechnology Information. Scheme 1. View Source
